molecular formula C17H24NO3+ B13709115 (S)-Atropine

(S)-Atropine

Cat. No.: B13709115
M. Wt: 290.4 g/mol
InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Hyoscyamine involves several steps. One method starts with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. This compound is reacted with a malonic acid compound in the presence of a solvent and a catalyst at temperatures ranging from 0 to 300°C. The reaction mixture is then cooled, and the resulting solids are filtered to obtain a crude product, which is further purified by recrystallization using ethyl acetate .

Industrial Production Methods: Industrial production of L-Hyoscyamine typically involves extraction from plants in the Solanaceae family. The plants are harvested, and the alkaloids are extracted using solvents. The crude extract is then purified through various chemical processes to isolate L-Hyoscyamine .

Chemical Reactions Analysis

Types of Reactions: L-Hyoscyamine undergoes several types of chemical reactions, including:

    Oxidation: L-Hyoscyamine can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: L-Hyoscyamine can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hyoscine, while reduction can produce tropine derivatives .

Scientific Research Applications

L-Hyoscyamine has a wide range of scientific research applications:

Comparison with Similar Compounds

L-Hyoscyamine is closely related to other tropane alkaloids, including:

    Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine, used for similar medical purposes.

    Hyoscine (Scopolamine): Another tropane alkaloid with similar anticholinergic properties but different clinical uses.

    Cyclobenzaprine: A muscle relaxant with anticholinergic effects.

    Trihexyphenidyl: Used to treat Parkinson’s disease and other movement disorders.

    Orphenadrine: A muscle relaxant with anticholinergic properties .

L-Hyoscyamine is unique in its specific isomeric form, which contributes to its distinct pharmacological profile and clinical applications.

Properties

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-O

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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